4-(Diethoxymethyl)piperidine
Description
Properties
IUPAC Name |
4-(diethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJMJSCGGZUYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCNCC1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)piperidine typically involves the reaction of piperidine with diethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding piperidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Diethoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are crucial for cellular processes like apoptosis, proliferation, and differentiation. By influencing these pathways, this compound can exert therapeutic effects in various disease models .
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperidine derivatives are tailored by modifying substituents at the 4-position, leading to diverse physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of 4-Substituted Piperidine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in 4-(4-Trifluoromethoxy-phenyl)-piperidine increases electronegativity and metabolic stability, enhancing receptor affinity . In contrast, methoxymethyl or diethoxymethyl groups are electron-donating, improving solubility.
- Steric Effects : Bulkier groups like diphenylmethoxymethyl (UK-78,282) enhance selectivity for ion channels by restricting conformational flexibility .
Key SAR Insights:
- Piperidine vs. Heterocyclic Replacements : Piperidine is irreplaceable in EP2 receptor benzamides, but morpholine derivatives show superior activity in pyrimidines .
- Substituent Position : Para-substitutions (e.g., fluorine in benzamides) optimize receptor binding, while meta/ortho positions reduce potency .
Table 3: Physicochemical Properties
- Diethoxymethyl Group : Likely less volatile than methoxymethyl analogs but may pose similar flammability risks.
Biological Activity
4-(Diethoxymethyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including effects on the central nervous system, anti-inflammatory actions, and antimicrobial activity. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study focusing on various piperidine compounds demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Central Nervous System Effects
Piperidine derivatives are also investigated for their neuroactive properties. In animal models, this compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests a potential application in treating neurological disorders such as depression or anxiety.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its effectiveness as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted where rats were administered varying doses of this compound. Behavioral tests indicated a dose-dependent increase in locomotor activity, suggesting stimulant effects on the central nervous system. The compound's interaction with dopamine receptors was further confirmed through receptor binding assays.
Q & A
Advanced Research Question
- Dynamic NMR : Monitor chair-chair flipping of the piperidine ring at variable temperatures (e.g., −80°C to 25°C) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to predict equatorial vs. axial diethoxymethyl orientations .
- NOESY experiments : Detect spatial proximity between diethoxy protons and adjacent piperidine hydrogens .
How can researchers mitigate safety risks when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of vapors .
- Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
Notes
- Methodological Focus : Emphasized synthesis, characterization, and data reconciliation techniques from peer-reviewed protocols.
- Inferred Data : Structural analogs (e.g., 4-benzylpiperidine, opioid antagonists) guided answers where direct evidence was unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
